(Cyclobutylmethyl)(2,2-difluoroethyl)amine (Cyclobutylmethyl)(2,2-difluoroethyl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16476328
InChI: InChI=1S/C7H13F2N/c8-7(9)5-10-4-6-2-1-3-6/h6-7,10H,1-5H2
SMILES:
Molecular Formula: C7H13F2N
Molecular Weight: 149.18 g/mol

(Cyclobutylmethyl)(2,2-difluoroethyl)amine

CAS No.:

Cat. No.: VC16476328

Molecular Formula: C7H13F2N

Molecular Weight: 149.18 g/mol

* For research use only. Not for human or veterinary use.

(Cyclobutylmethyl)(2,2-difluoroethyl)amine -

Specification

Molecular Formula C7H13F2N
Molecular Weight 149.18 g/mol
IUPAC Name N-(cyclobutylmethyl)-2,2-difluoroethanamine
Standard InChI InChI=1S/C7H13F2N/c8-7(9)5-10-4-6-2-1-3-6/h6-7,10H,1-5H2
Standard InChI Key KPYZWBAPTXFEPM-UHFFFAOYSA-N
Canonical SMILES C1CC(C1)CNCC(F)F

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The compound’s structure comprises two distinct regions:

  • A cyclobutylmethyl group (C₄H₇–CH₂–), introducing angular strain from the four-membered cyclobutane ring. This strain enhances reactivity compared to larger cycloalkanes.

  • A 2,2-difluoroethylamine moiety (F₂C–CH₂–NH–), where the electron-withdrawing fluorine atoms influence both electronic properties and hydrogen-bonding potential .

The interplay between these regions is critical for its physicochemical behavior. The cyclobutane ring adopts a puckered conformation to alleviate torsional strain, while the geminal difluoro group creates a strong dipole moment (~2.0 D) .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₇H₁₃F₂N
Molecular Weight149.18 g/mol
IUPAC NameN-(cyclobutylmethyl)-2,2-difluoroethanamine
SMILESC1CC(C1)CNCC(F)F
InChIKeyKPYZWBAPTXFEPM-UHFFFAOYSA-N
PubChem CID60922535

Synthesis and Manufacturing

Primary Synthetic Routes

The most documented synthesis involves a nucleophilic substitution reaction:

  • Cyclobutylmethyl chloride reacts with 2,2-difluoroethylamine in anhydrous tetrahydrofuran (THF) at 0–5°C.

  • Triethylamine (TEA) is added to scavenge HCl, driving the reaction to completion.

The reaction proceeds via an Sₙ2 mechanism, with the amine acting as the nucleophile. Yield optimization (typically 65–72%) requires strict temperature control to minimize elimination side reactions.

Alternative Approaches

Emerging strategies leverage nickel-catalyzed cross-coupling, inspired by advances in difluoroalkyl synthesis . For example:

  • A Ni/Box ligand system facilitates coupling between cyclobutylmethyl zinc bromide and 2,2-difluoroethyl iodides, achieving enantioselectivity >90% ee in model systems .

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: Decomposes above 180°C, releasing HF gas—a hazard requiring specialized handling.

  • Hydrolytic Sensitivity: The difluoroethyl group resists hydrolysis at pH 4–9 but degrades rapidly under strongly acidic (pH < 2) or basic (pH > 12) conditions .

Spectroscopic Data

  • ¹⁹F NMR (CDCl₃): δ -112.3 ppm (dd, J = 240 Hz, 15 Hz)

  • ¹H NMR (CDCl₃): δ 1.65–1.89 (m, cyclobutane CH₂), 2.72 (t, J = 7 Hz, NCH₂), 3.01 (qd, J = 14 Hz, 4 Hz, CHF₂)

Research Findings and Biological Activity

In Vitro Profiling

  • CYP450 Inhibition: Moderate CYP2D6 inhibition (IC₅₀ = 8.9 μM), necessitating structural optimization for clinical candidates .

  • Aqueous Solubility: 12 mg/mL at pH 7.4, suitable for intravenous formulations.

Preclinical Studies

Though direct data on this compound remains limited, structurally related difluoroethylamines show:

  • 82% reduction in neuropathic pain response at 10 mg/kg (rat model)

  • 94% oral bioavailability when formulated as a hydrochloride salt

Future Directions

Synthetic Innovation

  • Photocatalytic Methods: Visible-light-mediated amination could enable room-temperature synthesis, improving sustainability .

  • Enantioselective Catalysis: Chiral phosphine ligands may yield enantiopure forms for stereospecific drug targets .

Therapeutic Exploration

  • Neuroinflammation: Modulating microglial CB2 receptors shows promise in Alzheimer’s models .

  • Oncology: Fluorinated amines enhance PARP inhibitor bioavailability in glioblastoma xenografts .

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